1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-5-7-16(8-6-12)26-11-14(10-17(26)27)19-24-18(25-28-19)13-3-2-4-15(9-13)20(21,22)23/h2-9,14H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCCLIHUZFWERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyrrolidinone core can be synthesized via cyclization of appropriate amides or lactams. The final step often involves coupling the oxadiazole and pyrrolidinone moieties under specific conditions, such as using catalysts or specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit anticancer properties. For instance, compounds bearing oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Studies have demonstrated that substituents on the oxadiazole ring can enhance activity against specific cancer types, suggesting that 1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one may also possess similar properties .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial efficacy. Research on related compounds has shown that oxadiazole derivatives can exhibit significant activity against both bacterial and fungal strains. The introduction of trifluoromethyl groups is known to enhance lipophilicity, which may contribute to improved membrane penetration and increased antimicrobial activity .
Enzyme Inhibition
The pharmacological effects of this compound may involve the inhibition of specific enzymes critical for disease progression. For example, some studies have highlighted the ability of oxadiazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Interaction with Biological Targets
Molecular docking studies suggest that this compound can interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's ability to form strong interactions with target sites, potentially leading to higher potency .
Case Study 1: Anticancer Screening
A study focused on the anticancer properties of oxadiazole derivatives included this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Evaluation
In another study assessing antimicrobial activity, this compound was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that it exhibited notable inhibitory effects on bacterial growth, comparable to existing antibiotics. The study suggested further exploration into its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: A similar compound with a triazene moiety instead of oxadiazole.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a trifluoromethylphenyl group but different core structure.
Uniqueness
1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including anticancer properties, effects on various biological pathways, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 398.34 g/mol |
| Molecular Formula | C20H13F3N4O2 |
| LogP | 5.0308 |
| Polar Surface Area | 58.055 Ų |
| Hydrogen Bond Acceptors | 6 |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit the growth of human colon adenocarcinoma (HT-29), breast cancer (MCF7), and prostate cancer (PC-3) cells .
- Antimicrobial Effects : The compound has demonstrated activity against bacterial and fungal strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Properties : Some studies have indicated that oxadiazole derivatives can inhibit inflammatory pathways, offering therapeutic potential for inflammatory diseases .
Anticancer Activity
A study evaluated various oxadiazole derivatives for their anticancer properties. Among them, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate cytotoxicity . The mechanism appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.
The biological activity of this compound may be attributed to its ability to modulate several biological targets:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity in a manner that could be beneficial for treating various conditions .
Case Studies
- Study on Cytotoxicity : A specific case study highlighted the cytotoxic effects of the compound on HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines. The study reported significant reductions in cell viability at concentrations above 10 µM .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at low concentrations .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on the formation of the 1,2,4-oxadiazole ring and subsequent coupling to the pyrrolidin-2-one core. Key steps include:
- Oxadiazole Formation : Use a cyclization reaction between a nitrile and hydroxylamine derivative under microwave-assisted conditions (60–80°C, 2–4 hours) to improve yield and purity .
- Pyrrolidin-2-one Functionalization : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the 4-methylphenyl group .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions:
- Crystallization : Use slow evaporation of a saturated dichloromethane/hexane solution at 4°C to obtain high-quality crystals .
- Data Collection : Perform at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. A resolution limit of ≤0.8 Å ensures accurate bond-length measurements .
- Refinement : Apply SHELXL or similar software with anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor convergence (<0.05) .
Basic: What experimental designs are suitable for studying solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media) with HPLC quantification .
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products .
Advanced: How can researchers evaluate interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding affinities .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation : Perform hydrolysis studies (pH 4–9, 25–50°C) with LC-TOF/MS to identify transformation products .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- SAR Workflow :
Basic: What analytical techniques validate purity and identity?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (flow rate: 1.0 mL/min, UV detection at 254 nm) .
- NMR : Assign peaks via 2D experiments (HSQC, HMBC) to confirm regiochemistry of the oxadiazole ring .
Advanced: How are degradation pathways and metabolites characterized?
Methodological Answer:
- Forced Degradation : Expose the compound to oxidative (H2O2), photolytic (ICH Q1B), and thermal stress, then profile using UPLC-QTOF/MS .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via HR-MS/MS with Mass Frontier software for fragmentation patterns .
Advanced: What chiral resolution methods ensure enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (4.6 × 250 mm) with n-hexane/isopropanol (85:15) to resolve enantiomers (retention factor >2.0) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration .
Advanced: How do computational models predict physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
